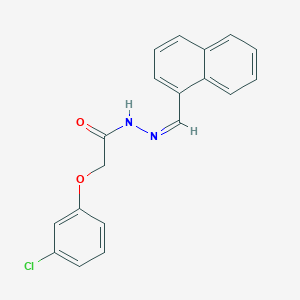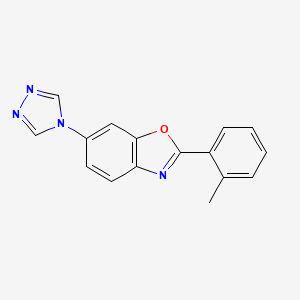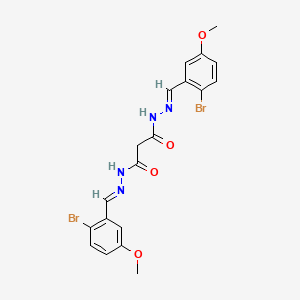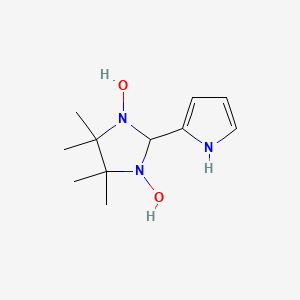
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate
Overview
Description
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate, also known as TBE-31, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBE-31 is a selective agonist of the β3 adrenergic receptor, which has been implicated in the regulation of energy metabolism and thermogenesis. In
Scientific Research Applications
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate has been studied for its potential therapeutic applications in a variety of areas, including obesity, diabetes, and cardiovascular disease. One study found that this compound increased energy expenditure and reduced body weight gain in obese mice, suggesting that it may have potential as an anti-obesity agent. Another study found that this compound improved glucose tolerance and insulin sensitivity in diabetic mice, indicating that it may have potential as a treatment for diabetes. This compound has also been shown to have vasodilatory effects, which could make it useful for the treatment of cardiovascular disease.
Mechanism of Action
N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate is a selective agonist of the β3 adrenergic receptor, which is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. Activation of the β3 adrenergic receptor leads to the activation of adenylate cyclase, which increases levels of cyclic AMP (cAMP) in the cell. Increased cAMP levels then activate protein kinase A (PKA), which leads to the phosphorylation of various target proteins, ultimately resulting in the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on energy metabolism and thermogenesis, this compound has been shown to increase lipolysis (the breakdown of fat) and decrease lipogenesis (the synthesis of fat). This compound has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial function. Additionally, this compound has been shown to have vasodilatory effects, which could be beneficial for the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate is that it is a selective agonist of the β3 adrenergic receptor, which allows for the specific study of this receptor and its downstream signaling pathways. However, one limitation of this compound is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-(tert-butyl)-3-(4-ethylphenoxy)-1-propanamine oxalate. One area of interest is the potential use of this compound as an anti-obesity agent. Further studies are needed to determine the optimal dosing and duration of treatment for this compound in the context of obesity. Another area of interest is the potential use of this compound as a treatment for diabetes. Future studies should focus on the mechanisms underlying the effects of this compound on glucose metabolism and insulin sensitivity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
properties
IUPAC Name |
N-[3-(4-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-13-7-9-14(10-8-13)17-12-6-11-16-15(2,3)4;3-1(4)2(5)6/h7-10,16H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSTFZNBFZUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3869361.png)
![1-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B3869364.png)
![ethyl 1-[4-methyl-7-(methylthio)-2-quinolinyl]-3-piperidinecarboxylate](/img/structure/B3869365.png)


![phenyl(2-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869384.png)

![phenyl(2-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869414.png)
![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-bromobenzoate](/img/structure/B3869425.png)

![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diphenol](/img/structure/B3869438.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3869447.png)